N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide, also known as MTPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and drug development. MTPB is a selective antagonist for the TRPV1 receptor, which is involved in pain sensation and thermoregulation. In
Scientific Research Applications
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide has been studied for its potential use in pain management and as a therapeutic agent for various diseases. Its selective antagonism of the TRPV1 receptor makes it a promising candidate for the treatment of chronic pain, neuropathic pain, and inflammatory pain. N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide has also been investigated for its potential use in cancer therapy, as TRPV1 receptors are overexpressed in various cancer types. Additionally, N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide has been studied for its effects on thermoregulation and metabolic disorders.
Mechanism of Action
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide selectively binds to the TRPV1 receptor, which is a nonselective cation channel expressed in sensory neurons. TRPV1 receptors are involved in the perception of pain, heat, and inflammation. By blocking the TRPV1 receptor, N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide inhibits the transmission of pain signals and reduces inflammation.
Biochemical and Physiological Effects:
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide has been shown to have analgesic effects in animal models of pain. It has also been demonstrated to reduce inflammation and hyperalgesia. In addition, N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide has been shown to affect thermoregulation and metabolic processes.
Advantages and Limitations for Lab Experiments
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for the TRPV1 receptor. However, N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
Future research on N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide could focus on optimizing its pharmacokinetic properties, developing new analogs with improved potency and selectivity, and exploring its potential use in cancer therapy and metabolic disorders. Additionally, further studies could investigate the safety and efficacy of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide in human clinical trials.
Synthesis Methods
The synthesis of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide involves the reaction of 2-methyl-5-thiophen-2-ylpyrazole with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide in high yield and purity.
properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-23-12(9-14(22-23)15-3-2-8-26-15)10-21-16(24)11-4-6-13(7-5-11)25-17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZLUPNLIIUWHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
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